BenchChemオンラインストアへようこそ!

N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

NAMPT inhibition IC₅₀ NAD⁺ salvage

N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034300-06-4, molecular formula C₁₈H₁₆ClN₃O₃, MW 357.79) is a synthetic small-molecule nicotinamide derivative. It is primarily documented as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) , the rate-limiting enzyme in the NAD⁺ salvage pathway, and has also been reported to exhibit affinity for nicotinamide N-methyltransferase (NNMT).

Molecular Formula C18H16ClN3O3
Molecular Weight 357.79
CAS No. 2034300-06-4
Cat. No. B2878386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide
CAS2034300-06-4
Molecular FormulaC18H16ClN3O3
Molecular Weight357.79
Structural Identifiers
SMILESC1CC(OC1)COC2=NC=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N
InChIInChI=1S/C18H16ClN3O3/c19-14-5-3-12(9-20)16(8-14)22-18(23)13-4-6-17(21-10-13)25-11-15-2-1-7-24-15/h3-6,8,10,15H,1-2,7,11H2,(H,22,23)
InChIKeyMOXITNNYESEQGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034300-06-4): Chemical Identity and Target Engagement Profile


N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide (CAS 2034300-06-4, molecular formula C₁₈H₁₆ClN₃O₃, MW 357.79) is a synthetic small-molecule nicotinamide derivative [1]. It is primarily documented as an inhibitor of nicotinamide phosphoribosyltransferase (NAMPT) [1], the rate-limiting enzyme in the NAD⁺ salvage pathway, and has also been reported to exhibit affinity for nicotinamide N-methyltransferase (NNMT) [2]. Current evidence is restricted to in vitro biochemical potency data (IC₅₀/Kᵢ) [1][2]; no in vivo pharmacokinetic, efficacy, or safety data have been located in the open literature. Procurement-grade purity is typically specified as 95% .

Why N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Cannot Be Replaced by Generic NAMPT or NNMT Inhibitors


Small-molecule NAMPT inhibitors exhibit extraordinary potency divergence spanning over four orders of magnitude even within the same chemical series, driven by subtle modifications to the nicotinamide core and aryl substitution pattern [1]. Known clinical candidates such as FK866 (daporinad) display Kᵢ values of ~0.3–0.4 nM and are non-competitive with respect to the NAMPT–substrate complex [2], while structurally distinct inhibitors like GMX1778 show IC₅₀ values <25 nM . The target compound is documented with an IC₅₀ of 0.300 nM against NAMPT [1], placing it among the sub-nanomolar potency tier. However, the critical differentiator is that even equipotent inhibitors may diverge radically in selectivity, metabolic stability, CYP liability, and in vivo tolerability profiles [3]. Without matched-pair comparative data, direct substitution of one NAMPT inhibitor with another—solely on the basis of biochemical IC₅₀—carries substantial risk of altered cellular pharmacodynamics, unpredictable toxicity, and divergent therapeutic windows. The evidence below maps precisely where the target compound has been quantitatively characterized relative to structurally or pharmacologically related analogs.

Quantitative Differentiation Evidence: N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide vs. Closest Analogs


NAMPT Biochemical Potency Comparison: Target Compound vs. Next-Nearest NAMPT Inhibitor from the Same Curated Dataset

The target compound (BDBM50347432, CHEMBL1801863) is reported with an IC₅₀ of 0.300 nM against NAMPT [1]. This places it approximately 2-fold less potent than the top compound in the same dataset (BDBM543064; IC₅₀ 0.100 nM, assayed under identical buffer conditions with human NAMPT) [1], and approximately 2-fold more potent than BDBM50625739 (CHEMBL5429026; IC₅₀ 0.150 nM using recombinant human NAMPT, preincubated 5 min, fluorescence readout) [1][2]. Critically, the target compound's IC₅₀ of 0.300 nM represents a >9,300-fold improvement over weaker analogs in the same NAMPT screening panel (e.g., IC₅₀ 2,800 nM for a distinct chemotype) [3], confirming the 5-chloro-2-cyanophenyl substitution motif is a strong potency driver.

NAMPT inhibition IC₅₀ NAD⁺ salvage enzyme assay sub-nanomolar potency

Dual-Target Engagement Profile: NAMPT vs. NNMT Affinity and Selectivity Window

The target compound demonstrates measurable affinity for both NAMPT and NNMT. Against full-length recombinant human NNMT expressed in E. coli BL21(DE3), it exhibits a Kᵢ of 650 nM [1]. A closely related analog from the same patent family (US20250017936, Compound 5b) displays a Kᵢ of 650 nM for NNMT, identical within experimental error [1], whereas another analog (Compound 5g, BDBM50627712 / CHEMBL5432183) achieves Kᵢ = 140 nM—representing a 4.6-fold improvement in NNMT affinity [2]. The NAMPT-to-NNMT selectivity window (defined as NNMT Kᵢ ÷ NAMPT IC₅₀) is approximately 2,167-fold for the target compound, compared with approximately 467-fold for Compound 5g (140 nM ÷ 0.300 nM, assuming equivalent NAMPT IC₅₀). This suggests the target compound is more NAMPT-selective than the 5g analog, a consideration that may be relevant in applications where NAMPT-specific pharmacology is desired over dual-pathway modulation.

NNMT inhibition Kᵢ selectivity dual-target nicotinamide methyltransferase

Structural Determinants of Potency: 5-Chloro-2-Cyanophenyl Substitution vs. Alternative N-Aryl Nicotinamide Analogs

The combination of a 5-chloro-2-cyanophenyl amide terminus with a 6-((tetrahydrofuran-2-yl)methoxy) substituent on the nicotinamide core distinguishes the target compound from both the 4-bromophenyl (e.g., CAS not specified, benchchem listing) and cyclopropylmethyl (e.g., CAS 2034360-44-4) analogs . The electron-withdrawing cyano group at the 2-position of the phenyl ring, coupled with the chloro at the 5-position, is a recurring motif in high-potency NAMPT inhibitors because it modulates the electrophilicity of the amide carbonyl and influences π-stacking interactions within the enzyme's nicotinamide-binding pocket [1]. The tetrahydrofuran-2-ylmethoxy group at the 6-position of the pyridine ring provides conformational flexibility distinct from the rigid aromatic or smaller alkoxy substituents found in many competing NAMPT inhibitor series [1]. No head-to-head SAR data for the target compound versus these analogs have been published; however, the convergence of these structural features with sub-nanomolar NAMPT IC₅₀ is consistent with class-level SAR expectations [1].

structure–activity relationship SAR 5-chloro-2-cyanophenyl nicotinamide pharmacophore NAMPT inhibitor design

Purity and Procurement Specification: Target Compound vs. Typical Research-Grade NAMPT Inhibitor Standards

The target compound is commercially available at a purity specification of 95% . For comparison, the widely used NAMPT inhibitor standard FK866 (daporinad) is typically supplied at ≥98% purity (by NMR), while GMX1778 is supplied at ≥98% . The 3% purity differential (95% vs. ≥98%) may be consequential in quantitative pharmacology assays where impurities ≥1% can contribute to off-target effects, particularly in cellular NAD⁺ depletion assays that are exquisitely sensitive to residual NAMPT-inhibitory contaminants. Users should request a certificate of analysis to verify lot-specific purity and the identity of any impurities exceeding 0.5%.

purity specification quality control procurement research-grade NAMPT inhibitor

Recommended Deployment Scenarios for N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide Based on Evidence Profile


In Vitro NAMPT Inhibitor Screening and NAD⁺ Depletion Studies Where Sub-Nanomolar Potency Is Required

The target compound's IC₅₀ of 0.300 nM against NAMPT makes it suitable as a tool compound for cellular NAD⁺ depletion assays and for benchmarking novel NAMPT inhibitors in biochemical screening cascades [1]. Its sub-nanomolar potency, comparable to FK866 (Kᵢ 0.3–0.4 nM), positions it within the high-potency tier required for studying NAMPT-dependent cancer cell lines where low nanomolar exposure drives NAD⁺ collapse [2]. Users should verify lot-specific purity (≥95% nominal) and confirm cellular IC₅₀ in their specific cell line of interest, as biochemical-to-cellular potency translation is not guaranteed [1].

NNMT Selectivity Profiling and Dual-Target Mechanistic Studies in Nicotinamide Metabolism

With an NNMT Kᵢ of 650 nM and a NAMPT-to-NNMT selectivity ratio of ~2,167-fold, the target compound can serve as a NAMPT-preferential probe in experiments designed to dissect the relative contributions of NAMPT vs. NNMT inhibition to cellular nicotinamide metabolic flux [1][2]. This is particularly relevant in hepatic and adipose tissue models where both enzymes are co-expressed and contribute to NAD⁺ homeostasis [2]. For studies requiring equipotent dual NAMPT/NNMT inhibition, users should instead consider analog 5g (Kᵢ = 140 nM at NNMT) [2].

Structure–Activity Relationship (SAR) Reference Compound for Novel N-Aryl Nicotinamide Series

The 5-chloro-2-cyanophenyl amide motif, combined with the 6-tetrahydrofuran-2-ylmethoxy substituent, makes this compound a valuable SAR reference point for medicinal chemistry programs exploring NAMPT inhibitor optimization [3]. Its sub-nanomolar potency against NAMPT, the availability of structurally characterized NNMT comparator data (compounds 5b and 5g from US20250017936), and the known class-level importance of the 5-chloro-2-cyanophenyl pharmacophore support its use as a benchmark for evaluating novel analogs [2][3].

Procurement for In Vitro Pharmacology with Mandatory Lot-Specific Purity Verification

The compound is available from commercial suppliers at 95% purity . Given the 3% purity gap relative to established NAMPT inhibitor standards (FK866, GMX1778 at ≥98%), procurement should include a request for a certificate of analysis detailing the identity and concentration of any impurities exceeding 0.5% . This is especially critical for use in high-sensitivity cellular NAD⁺ depletion assays where minor NAMPT-inhibitory contaminants could confound dose–response interpretation. Users should specify the intended assay system when ordering to ensure the supplier provides appropriate quality control documentation .

Quote Request

Request a Quote for N-(5-chloro-2-cyanophenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.